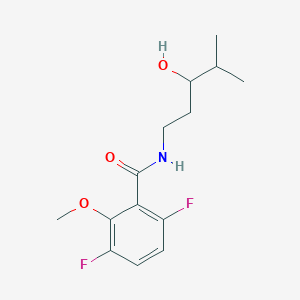![molecular formula C13H17N3O B7639482 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-952 or JNJ-17203212 and is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 ion channel is involved in the transmission and modulation of pain signals, making MCC-952 a promising candidate for the development of novel analgesic drugs.
Mécanisme D'action
MCC-952 is a potent antagonist of the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channel. This compound ion channels are involved in the transmission and modulation of pain signals. MCC-952 blocks the this compound ion channel, preventing the transmission of pain signals. This mechanism of action makes MCC-952 a promising candidate for the development of novel analgesic drugs.
Biochemical and Physiological Effects:
MCC-952 has been shown to effectively block this compound ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain. Additionally, MCC-952 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MCC-952 in lab experiments is its potency as a 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonist. This allows for the effective blocking of this compound ion channels, making it useful in the investigation of pain signaling pathways. One of the limitations of using MCC-952 in lab experiments is its specificity for this compound ion channels. This limits its potential applications in other areas of research.
Orientations Futures
There are several future directions for the research of MCC-952. One potential area of research is the development of novel analgesic drugs based on the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonism of MCC-952. Another potential area of research is the investigation of the anti-inflammatory effects of MCC-952 and its potential applications in the treatment of inflammatory conditions. Additionally, further studies are needed to investigate the specificity and potential off-target effects of MCC-952.
Méthodes De Synthèse
The synthesis of MCC-952 involves the reaction of 2-amino-5-methoxycyclohexanone with 2-bromo-5-cyanopyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield MCC-952.
Applications De Recherche Scientifique
MCC-952 has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research is the development of novel analgesic drugs. MCC-952 has been shown to effectively block 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain.
Propriétés
IUPAC Name |
5-[(2-methoxycyclohexyl)amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-10(8-14)15-9-11/h6-7,9,12-13,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAABDKAVPSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)